molecular formula C12H19N B13643618 2-methyl-N-(2-phenylethyl)propan-2-amine CAS No. 24070-10-8

2-methyl-N-(2-phenylethyl)propan-2-amine

Cat. No.: B13643618
CAS No.: 24070-10-8
M. Wt: 177.29 g/mol
InChI Key: IXVHHIJPEWQWLQ-UHFFFAOYSA-N
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Description

2-methyl-N-(2-phenylethyl)propan-2-amine is an organic compound with the molecular formula C12H19N. It belongs to the class of organic compounds known as amphetamines and derivatives, which are characterized by the presence of a phenylethylamine backbone. This compound is of interest due to its structural similarity to other biologically active amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-phenylethyl)propan-2-amine typically involves the reaction of β-bromoethylbenzene with tert-butylamine. The reaction proceeds under conditions that favor nucleophilic substitution, resulting in the formation of the desired product . The reaction can be represented as follows:

C6H5CH2CH2Br+(CH3)3CNH2C6H5CH2CH2NHC(CH3)3+HBr\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{Br} + \text{(CH}_3\text{)}_3\text{CNH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}\text{C}(\text{CH}_3\text{)}_3 + \text{HBr} C6​H5​CH2​CH2​Br+(CH3​)3​CNH2​→C6​H5​CH2​CH2​NHC(CH3​)3​+HBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-phenylethyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: N-bromosuccinimide (NBS) for bromination

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

2-methyl-N-(2-phenylethyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter activity.

    Medicine: Investigated for its potential therapeutic effects, including its role as a stimulant or psychoactive agent.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-phenylethyl)propan-2-amine involves its interaction with monoamine oxidase enzymes, leading to the oxidative deamination of biogenic and xenobiotic amines. This process is crucial for the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: Shares the phenylethylamine backbone but lacks the tert-butyl group.

    Methamphetamine: Similar structure but with a methyl group attached to the nitrogen atom.

    Phenylethylamine: The simplest form of the compound, lacking additional alkyl groups.

Uniqueness

2-methyl-N-(2-phenylethyl)propan-2-amine is unique due to the presence of the tert-butyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other phenylethylamines and amphetamines, potentially leading to different pharmacological effects and applications .

Properties

CAS No.

24070-10-8

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-methyl-N-(2-phenylethyl)propan-2-amine

InChI

InChI=1S/C12H19N/c1-12(2,3)13-10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3

InChI Key

IXVHHIJPEWQWLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCC1=CC=CC=C1

Origin of Product

United States

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